

Crystal Structure Analysis of 2,4,6-Trifluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trifluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of **2,4,6-Trifluoroaniline**. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development by offering detailed crystallographic data, experimental protocols, and a visualization of the underlying molecular interactions.

Crystallographic Data Summary

The crystal structure of **2,4,6-Trifluoroaniline** ($C_6H_4F_3N$) has been determined by single-crystal X-ray diffraction.^[1] The compound crystallizes in an orthorhombic system.^[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **2,4,6-Trifluoroaniline**^[1]

Parameter	Value
Crystal Data	
Chemical Formula	C ₆ H ₄ F ₃ N
Formula Weight	147.10 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
a	6.3220 (6) Å
b	24.792 (2) Å
c	3.8545 (5) Å
Volume	604.14 (11) Å ³
Z	4
Calculated Density	1.617 Mg/m ³
Data Collection	
Diffractometer	Oxford Diffraction KappaCCD
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	200 (2) K
Measured Reflections	4517
Independent Reflections	775
Reflections with I > 2σ(I)	489
R _{int}	0.034
Refinement	
Refinement on	F ²
R[F ² > 2σ(F ²)]	0.034
wR(F ²)	0.082

Goodness-of-fit (S)	0.94
Parameters	91
H-atom Treatment	Constrained
$\Delta\rho_{\text{max}}$	0.13 e Å ⁻³
$\Delta\rho_{\text{min}}$	-0.16 e Å ⁻³

Experimental Protocols

Crystal Growth

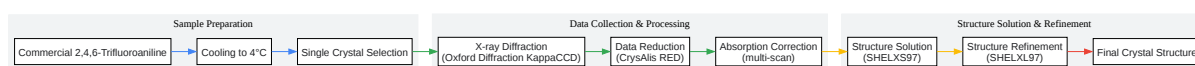
Crystals of **2,4,6-Trifluoroaniline** suitable for X-ray diffraction were obtained from the commercially available compound (Fluorochem).[1] The crystallization was achieved by cooling the compound to 4 °C.[1]

X-ray Data Collection and Structure Refinement

A single crystal of **2,4,6-Trifluoroaniline** with dimensions 0.50 × 0.09 × 0.05 mm was used for data collection.[1] The data were collected on an Oxford Diffraction KappaCCD diffractometer using Mo K α radiation at a temperature of 200 K.[1] A multi-scan absorption correction was applied.[1]

The crystal structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen atoms were located in a difference map and refined using a riding model.[1]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:



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Experimental workflow for the crystal structure analysis.

Molecular and Crystal Structure

The molecule of **2,4,6-Trifluoroaniline** exhibits non-crystallographic mirror symmetry.[1] The bond lengths within the molecule are within the expected ranges.[1] However, the C-C-C bond angles in the aromatic ring show deviations of up to 5° from the ideal 120°.[1] The angles at the carbon atoms bonded to fluorine are larger than 120°, while the smallest angle is at the carbon atom bonded to the amino group.[1]

In the crystal, intermolecular H...F and H...N contacts are observed.[1] These interactions link the molecules into sheets.[1] Specifically, the hydrogen atoms of the amino group form hydrogen bonds with the nitrogen and one of the ortho-fluorine atoms of neighboring molecules.[1]

Table 2: Hydrogen-bond geometry (Å, °)[1]

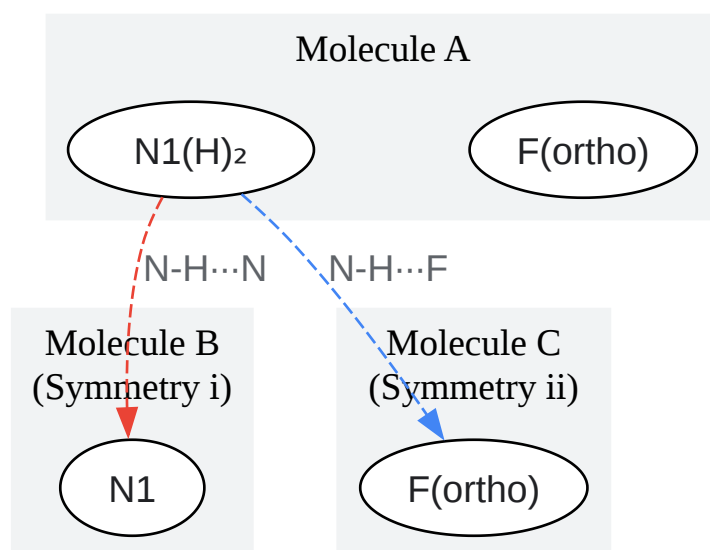
D—H...A	D—H	H...A	D...A	D—H...A
N1—H71...N1 ⁱ	0.90	2.26	3.110 (3)	157
N1—H72...F3 ⁱⁱ	0.88	2.31	3.086 (2)	147

Symmetry codes:

(i) $-x+3/2, -y, z-1/2$; (ii) $-x+1/2, -y, z-1/2$

The network of these intermolecular interactions plays a crucial role in the packing of the molecules in the crystal lattice, leading to the formation of sheets with surfaces composed of the hydrophobic phenyl rings.[1]

The following diagram illustrates the key intermolecular interactions in the crystal structure of **2,4,6-Trifluoroaniline**:



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Key intermolecular hydrogen bonds in **2,4,6-Trifluoroaniline**.

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References

- 1. 2,4,6-Trifluoroaniline - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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